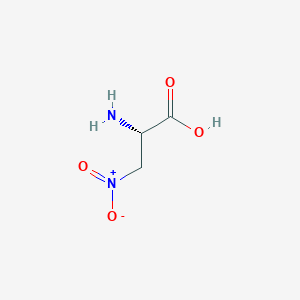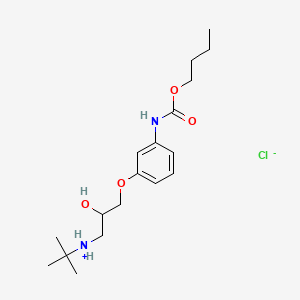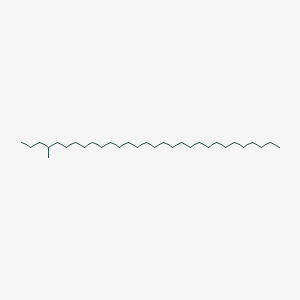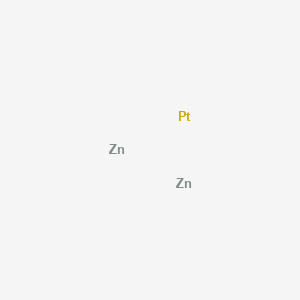
Platinum--zinc (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–zinc (1/2) is an intermetallic compound composed of platinum and zinc in a 1:2 ratio. This compound is part of the platinum-zinc system, which includes various intermetallic phases such as platinum-zinc (1/1) and platinum-zinc (3/1). These compounds are known for their unique structural and electronic properties, making them of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum–zinc (1/2) typically involves the direct reaction of elemental platinum and zinc. The reaction is carried out in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction can be represented as:
Pt+2Zn→PtZn2
The reaction is usually conducted at high temperatures, often exceeding 600°C, to facilitate the formation of the intermetallic compound. The reaction environment is typically inert to prevent oxidation or contamination.
Industrial Production Methods
In industrial settings, the production of platinum–zinc (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to achieving the desired phase and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–zinc (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of platinum and zinc.
Reduction: It can be reduced back to its elemental components under certain conditions.
Substitution: Platinum–zinc (1/2) can participate in substitution reactions where zinc atoms are replaced by other metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce platinum–zinc (1/2).
Substitution: Reactions with other metal salts or organometallic compounds can lead to substitution.
Major Products
Oxidation: Platinum oxide and zinc oxide.
Reduction: Elemental platinum and zinc.
Substitution: New intermetallic compounds with different metal compositions.
Applications De Recherche Scientifique
Platinum–zinc (1/2) has several applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Sensors: Platinum–zinc (1/2) is employed in the development of electrochemical sensors for detecting gases such as ammonia.
Mécanisme D'action
The mechanism by which platinum–zinc (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate electron transfer processes, making it an effective catalyst. In electrochemical applications, the platinum component provides active sites for reactions, while the zinc component can enhance the overall stability and performance of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum–zinc (1/1): Another intermetallic compound in the platinum-zinc system with a different stoichiometry.
Platinum–zinc (3/1): A compound with a higher platinum content compared to platinum–zinc (1/2).
Uniqueness
Platinum–zinc (1/2) is unique due to its specific stoichiometry, which imparts distinct electronic and structural properties. This makes it particularly suitable for certain catalytic and electrochemical applications where other stoichiometries may not perform as well .
Propriétés
Numéro CAS |
79471-67-3 |
|---|---|
Formule moléculaire |
PtZn2 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
platinum;zinc |
InChI |
InChI=1S/Pt.2Zn |
Clé InChI |
QHFKSBQWMVWVSS-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
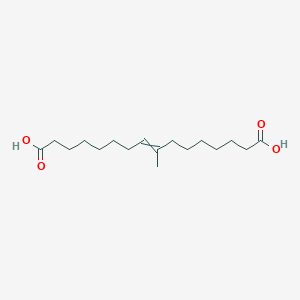
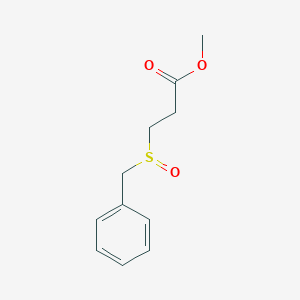
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
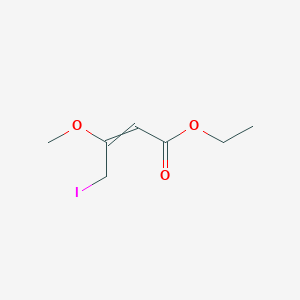
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
